

Comparative Metabolism of Chlorophacinone: A Guide for Researchers

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Compound of Interest		
Compound Name:	Chlorophacinone	
Cat. No.:	B1668802	Get Quote

For researchers, scientists, and drug development professionals, understanding the comparative metabolism of xenobiotics across different species is fundamental to assessing efficacy and potential toxicity. This guide provides a comparative overview of the metabolism of **chlorophacinone**, a first-generation anticoagulant rodenticide, in various animal species. The information is supported by experimental data and detailed methodologies to aid in research and development.

Chlorophacinone, an indanedione derivative, functions as a vitamin K antagonist, disrupting the synthesis of clotting factors in the liver and leading to internal hemorrhaging.[1][2] Its metabolic fate, however, varies among species, influencing its toxicity and potential for secondary poisoning in non-target animals.

Quantitative Metabolic Parameters

The following table summarizes key quantitative data on the metabolism and toxicity of **chlorophacinone** in different species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across studies.



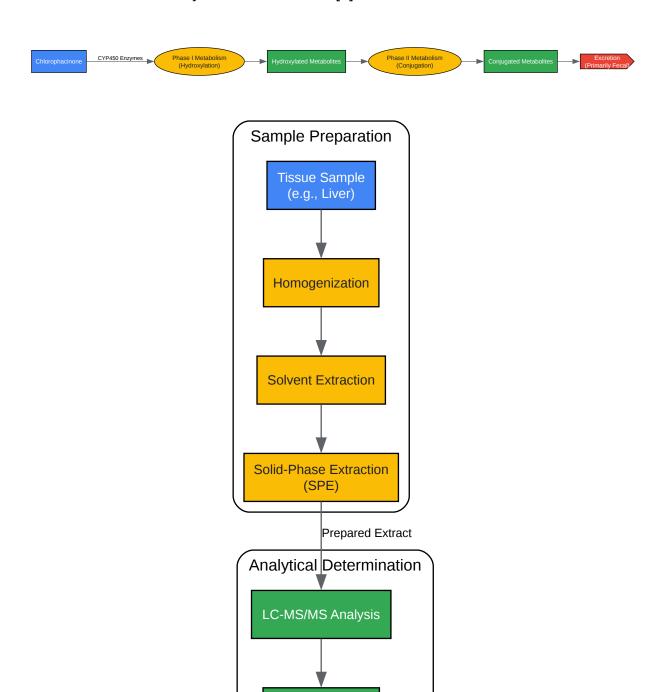
Parameter	Species	Value	Tissue/Matrix	Reference
Elimination Half- Life (t½)	Rat	~10 hours	Blood	[1][2]
Black-tailed Prairie Dog	~6 days	Liver	[3]	
Black-tailed Prairie Dog	~6.3 days	Whole Body (minus liver)	[3]	
Peak Absorption Time	Rat	4 - 6 hours	-	[1]
Primary Route of Excretion	Rat	Feces (~95%)	-	[1]
Acute Oral Lethal Dose (LD50)	Male Rat	3.15 mg/kg	-	[2]
Female Rat	10.95 mg/kg	-	[2]	
Rabbit	50 mg/kg	-	[2]	_
Liver Residue Levels	Black-tailed Prairie Dog	0.061 - 8.4 mg/g	Liver	[3]
Thirteen-lined Ground Squirrel	7.04 - 7.56 mg/g	Liver	[3]	_
American Kestrel	0.107 μg/g (for coagulopathy in 50% of birds)	Liver	[4]	

Metabolic Pathways of Chlorophacinone

The primary site of **chlorophacinone** metabolism is the liver, where it undergoes Phase I biotransformation reactions mediated by the cytochrome P450 (CYP) enzyme system.[2][5] The main metabolic pathway involves the hydroxylation of the phenyl or indandione rings, leading to the formation of more polar metabolites that can be more readily excreted.[6] Studies in rats have identified three distinct hydroxylated metabolites, although their precise chemical



structures are not fully elucidated in the available literature.[6] These hydroxylated metabolites can subsequently undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility before elimination.[2]



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